molecular formula C16H17NO4 B154220 diethyl 2-(1H-indol-3-ylmethylidene)propanedioate CAS No. 10184-96-0

diethyl 2-(1H-indol-3-ylmethylidene)propanedioate

Cat. No. B154220
CAS RN: 10184-96-0
M. Wt: 287.31 g/mol
InChI Key: PFJFOJBUEHKUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate, also known as DIP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DIP is a derivative of indole, an important organic compound that is widely distributed in nature, and has been found to exhibit a wide range of biological activities. The purpose of

Mechanism Of Action

The mechanism of action of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is complex and varies depending on the biological system being studied. In general, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to interact with various cellular components, such as enzymes, proteins, and DNA, and to modulate their activity. For example, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and α-glucosidase, by binding to their active sites. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been found to bind to DNA and to induce strand breaks, which can lead to cell death.

Biochemical And Physiological Effects

Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to exhibit a wide range of biochemical and physiological effects, depending on the biological system being studied. For example, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to induce apoptosis in cancer cells, to inhibit the growth of bacteria and fungi, and to scavenge free radicals. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been found to modulate the activity of various enzymes and proteins, and to affect the expression of genes involved in various biological processes.

Advantages And Limitations For Lab Experiments

Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has several advantages for lab experiments. It is easy to synthesize, and the yield can be optimized by adjusting the reaction parameters. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is also stable under normal lab conditions and has a long shelf life. In addition, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is relatively inexpensive compared to other fluorescent probes and ligands. However, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous environments. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can also exhibit non-specific binding to other cellular components, which can interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the study of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate. One direction is to study the structure-activity relationship of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate and to design more potent derivatives with improved biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate in vivo, to determine its potential as a therapeutic agent. Furthermore, the use of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate as a fluorescent probe and ligand can be expanded to other biological systems, such as plants and animals. Finally, the development of new synthetic methods for diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can lead to the discovery of new derivatives with novel biological activities.

Synthesis Methods

The synthesis of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate involves the reaction of indole-3-carboxaldehyde with diethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation reaction, to yield diethyl 2-(1H-indol-3-ylmethylidene)propanedioate as the final product. The reaction can be carried out under mild conditions, and the yield of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can be optimized by adjusting the reaction parameters, such as the reaction time, temperature, and solvent.

Scientific Research Applications

Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been widely used in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, such as anticancer, antimicrobial, and antioxidant activities. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been used as a fluorescent probe to detect metal ions and as a ligand to synthesize metal complexes. In addition, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been used to study the mechanism of action of various biological processes, such as enzyme inhibition, protein-protein interactions, and DNA binding.

properties

CAS RN

10184-96-0

Product Name

diethyl 2-(1H-indol-3-ylmethylidene)propanedioate

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

diethyl 2-(1H-indol-3-ylmethylidene)propanedioate

InChI

InChI=1S/C16H17NO4/c1-3-20-15(18)13(16(19)21-4-2)9-11-10-17-14-8-6-5-7-12(11)14/h5-10,17H,3-4H2,1-2H3

InChI Key

PFJFOJBUEHKUCE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)OCC

Other CAS RN

10184-96-0

Origin of Product

United States

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